2,7-diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile
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Overview
Description
2,7-Diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile is a complex organic compound with a molecular formula of C24H21N3O3 and a molar mass of 399.44 g/mol This compound is characterized by its chromene core structure, which is substituted with various functional groups, including amino, benzyloxy, and methoxy groups
Preparation Methods
The synthesis of 2,7-diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2,7-Diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
2,7-Diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,7-diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and influencing various biochemical pathways . For example, its amino groups may form hydrogen bonds with active sites of enzymes, while its chromene core can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
2,7-Diamino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
2,7-Diamino-4-[3-(benzyloxy)-4-methoxyphenyl]-4H-chromene-3-carbonitrile: This compound has a similar structure but differs in the position of the benzyloxy and methoxy groups.
4H-chromene derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,7-diamino-4-(3-methoxy-4-phenylmethoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H21N3O3/c1-28-22-11-16(7-10-20(22)29-14-15-5-3-2-4-6-15)23-18-9-8-17(26)12-21(18)30-24(27)19(23)13-25/h2-12,23H,14,26-27H2,1H3 |
InChI Key |
SGPWVJGKFRCPLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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